N'-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide
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Overview
Description
N’-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group is introduced via a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.
Formation of the Hydrazide: The final step involves the reaction of the acetylated quinazolinone with hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N’-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to act as a kinase inhibitor, interfering with cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications
Uniqueness
N’-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide is unique due to the presence of the ethylphenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its specific interactions with biological targets .
Properties
IUPAC Name |
N'-[2-(4-ethylphenoxy)acetyl]-3-(4-oxo-3H-quinazolin-2-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-14-7-9-15(10-8-14)29-13-20(27)25-24-19(26)12-11-18-22-17-6-4-3-5-16(17)21(28)23-18/h3-10H,2,11-13H2,1H3,(H,24,26)(H,25,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJQWXAHYCQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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